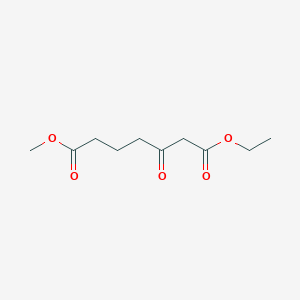
1-Ethyl 7-methyl 3-oxoheptanedioate
Descripción general
Descripción
1-Ethyl 7-methyl 3-oxoheptanedioate is a useful research compound. Its molecular formula is C10H16O5 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
- Molecular Formula : C11H20O3
- Molecular Weight : 200.27 g/mol
- IUPAC Name : Ethyl 7-methyl-3-oxooctanoate
- CAS Number : 84389-67-3
The structure of 1-Ethyl 7-methyl 3-oxoheptanedioate features a keto group, which is pivotal for its reactivity and interactions in various chemical processes.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can undergo various transformations, enabling the creation of complex molecules. The compound's unique structure allows for reactions such as:
- Condensation Reactions : It can participate in Claisen condensation to form larger β-keto esters.
- Reduction Reactions : The keto group can be reduced to alcohols or further functionalized to create diverse derivatives.
Pharmaceutical Development
The derivatives of this compound have shown promise in medicinal chemistry, particularly in the development of new therapeutic agents targeting specific biological pathways. Research indicates that compounds derived from this keto ester may exhibit bioactivity against various diseases, including cancer and metabolic disorders .
Agrochemical Applications
In agricultural chemistry, derivatives of this compound are being explored for their potential use as herbicides or fungicides. The ability to modify the compound's structure can enhance its efficacy and selectivity against target pests while minimizing environmental impact.
Data Table: Chemical Transformations
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Claisen Condensation | Base catalyst (e.g., NaOEt) | β-Keto esters |
| Reduction | LiAlH4 or NaBH4 | Alcohol derivatives |
| Esterification | Acid catalyst | Modified esters |
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the synthesis of bioactive derivatives from this compound through a series of reactions that included condensation and reduction. These derivatives exhibited significant inhibition against cancer cell lines, suggesting potential therapeutic applications .
Case Study 2: Agrochemical Development
Research focused on modifying the compound to enhance its fungicidal properties against specific plant pathogens. The modified derivative showed a higher efficacy rate compared to existing fungicides, indicating a promising avenue for agricultural applications .
Propiedades
Número CAS |
83269-78-7 |
|---|---|
Fórmula molecular |
C10H16O5 |
Peso molecular |
216.23 g/mol |
Nombre IUPAC |
1-O-ethyl 7-O-methyl 3-oxoheptanedioate |
InChI |
InChI=1S/C10H16O5/c1-3-15-10(13)7-8(11)5-4-6-9(12)14-2/h3-7H2,1-2H3 |
Clave InChI |
IZTMAXNKKPZLQP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=O)CCCC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details













Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













